molecular formula C15H11N3O3 B11691930 3-(2-Methyl-5-nitroanilino)indol-2-one

3-(2-Methyl-5-nitroanilino)indol-2-one

Cat. No.: B11691930
M. Wt: 281.27 g/mol
InChI Key: WXYIUYJQWSBELW-UHFFFAOYSA-N
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Description

3-(2-Methyl-5-nitroanilino)indol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound has a molecular formula of C15H11N3O3 and a molecular weight of 281.27 g/mol.

Preparation Methods

The synthesis of 3-(2-Methyl-5-nitroanilino)indol-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings. In this method, phenylhydrazine is reacted with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The specific reaction conditions and reagents used can vary depending on the desired substitution pattern on the indole ring.

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often require careful control of reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

3-(2-Methyl-5-nitroanilino)indol-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form corresponding nitro or carbonyl derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Indole derivatives, including this compound, have shown potential as antiviral, anticancer, and antimicrobial agents.

    Medicine: The compound’s biological activities make it a candidate for drug development and therapeutic applications.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-5-nitroanilino)indol-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors and enzymes, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-(2-Methyl-5-nitroanilino)indol-2-one can be compared with other similar indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    5-Nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride: Known for its antimicrobial properties.

    Indole-3-carbinol: Studied for its anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

3-(2-methyl-5-nitrophenyl)imino-1H-indol-2-one

InChI

InChI=1S/C15H11N3O3/c1-9-6-7-10(18(20)21)8-13(9)16-14-11-4-2-3-5-12(11)17-15(14)19/h2-8H,1H3,(H,16,17,19)

InChI Key

WXYIUYJQWSBELW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=C2C3=CC=CC=C3NC2=O

solubility

37.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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